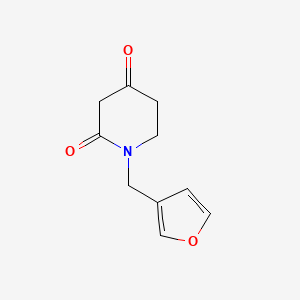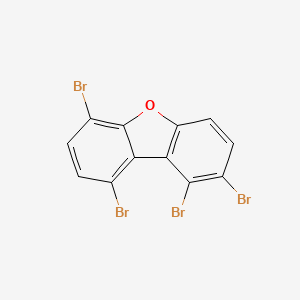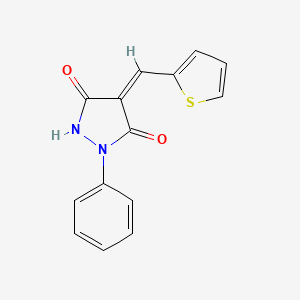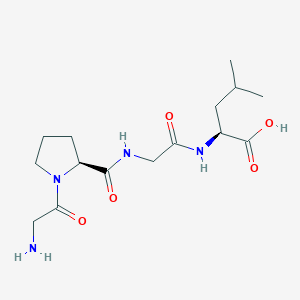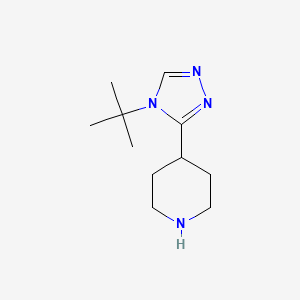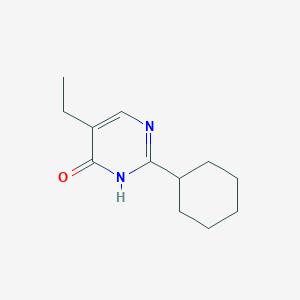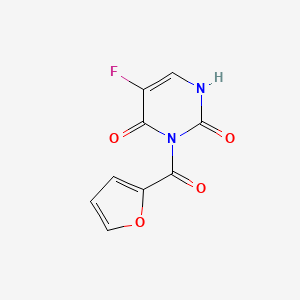
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a furan-2-carbonyl group attached to the 3-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and furan-2-carboxylic acid.
Condensation Reaction: The furan-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Nucleophilic Substitution: The active ester intermediate reacts with 5-fluorouracil under mild conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
化学反応の分析
Types of Reactions
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
3-(Furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom at the 5-position.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: Lacks the furan-2-carbonyl group at the 3-position.
Uniqueness
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the furan-2-carbonyl group, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its reactivity and potential therapeutic applications.
特性
CAS番号 |
65359-42-4 |
|---|---|
分子式 |
C9H5FN2O4 |
分子量 |
224.14 g/mol |
IUPAC名 |
5-fluoro-3-(furan-2-carbonyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H5FN2O4/c10-5-4-11-9(15)12(7(5)13)8(14)6-2-1-3-16-6/h1-4H,(H,11,15) |
InChIキー |
NPCWRFSGVFUSFS-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)N2C(=O)C(=CNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


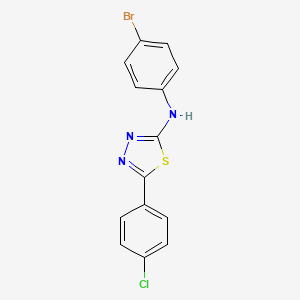
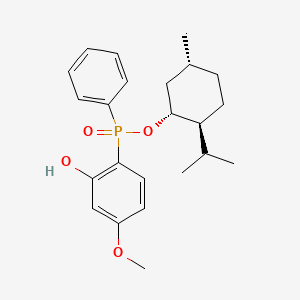

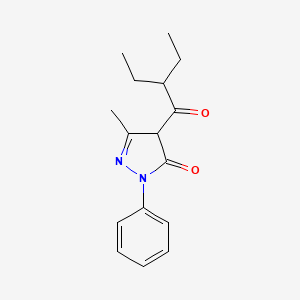

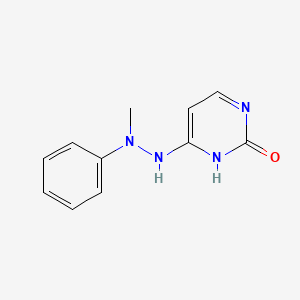
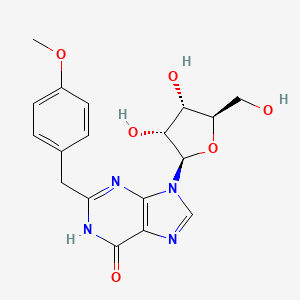
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
